molecular formula C10H18O3 B2466506 2-Cyclooctyl-2-hydroxyacetic acid CAS No. 1516784-64-7

2-Cyclooctyl-2-hydroxyacetic acid

Cat. No.: B2466506
CAS No.: 1516784-64-7
M. Wt: 186.251
InChI Key: MNIILZGXBQLWTG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclooctyl-2-hydroxyacetic acid typically involves the reaction of cyclooctanone with a suitable reagent to introduce the hydroxyacetic acid group. One common method is the reaction of cyclooctanone with glyoxylic acid under acidic conditions, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctyl-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group to a chloro group, which can then be further substituted.

Major Products Formed

    Oxidation: Formation of 2-cyclooctyl-2-oxoacetic acid.

    Reduction: Formation of 2-cyclooctyl-2-hydroxyethanol.

    Substitution: Formation of 2-cyclooctyl-2-chloroacetic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclooctyl-2-hydroxyacetic acid is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy and carboxylic acid groups may play a role in binding to enzymes or receptors, influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctaneacetic acid: Similar structure but lacks the hydroxy group.

    2-Hydroxyacetic acid: Similar functional group but lacks the cyclooctyl group.

Uniqueness

2-Cyclooctyl-2-hydroxyacetic acid is unique due to the presence of both the cyclooctyl and hydroxyacetic acid moieties, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-cyclooctyl-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h8-9,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIILZGXBQLWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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